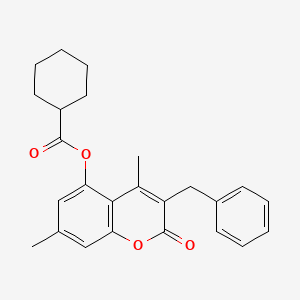![molecular formula C17H24O4 B4890405 2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid](/img/structure/B4890405.png)
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid is an organic compound with a complex structure that includes an oxane ring, an acetic acid moiety, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxane ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via a substitution reaction. The final step involves the addition of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the available resources.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might have biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound or its derivatives exhibit pharmacological activity.
Industry: It could be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the oxane ring and acetic acid moiety.
4-methoxyphenylacetic acid: Similar structure but with different positioning of the methoxy group.
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Contains a methoxyphenyl group but has different functional groups and overall structure.
Uniqueness
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid is unique due to its combination of an oxane ring, methoxyphenyl group, and acetic acid moiety. This unique structure could confer specific chemical and biological properties that are not present in similar compounds.
Propiedades
IUPAC Name |
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-4-16(2)12-17(9-10-21-16,11-15(18)19)13-7-5-6-8-14(13)20-3/h5-8H,4,9-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPXOJALBDJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)(CC(=O)O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B4890339.png)
![3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4890351.png)
![N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B4890358.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)

![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4890381.png)
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4890384.png)
![2-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride](/img/structure/B4890395.png)
![1-cyclohexyl-2-[(3-phenoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)
